N-(4-(4-methoxyphenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
N-(4-(4-methoxyphenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiazole ring, which is known for its biological activity, and a dioxine moiety, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
The compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This interaction prevents the breakdown of acetylcholine, leading to an increase in its concentration. The compound’s inhibitory activity against AChE is of the mixed type, as indicated by Lineweaver–Burk’s V −1 – [S] −1 double-reciprocal plot .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which plays a crucial role in memory and cognition . By increasing the concentration of acetylcholine, the compound enhances cholinergic transmission, which could potentially improve cognitive function.
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties were predicted using in silico methods . The lead compound presented satisfactory drug-like characteristics and ADME properties , indicating good bioavailability.
Result of Action
The molecular effect of the compound’s action is the inhibition of AChE, leading to an increase in acetylcholine concentration . On a cellular level, this can enhance cholinergic transmission, potentially improving cognitive function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-methoxyphenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxyphenylthiourea with α-haloketones under basic conditions.
Formation of the Dioxine Moiety: The dioxine ring can be formed by cyclization of appropriate dihydroxy compounds with suitable reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-methoxyphenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the dioxine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole and dioxine derivatives.
Substitution: Substituted thiazole and dioxine derivatives.
Scientific Research Applications
N-(4-(4-methoxyphenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has been studied for various scientific research applications:
Medicinal Chemistry: It has shown potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s.
Antimicrobial Activity: The compound has demonstrated antimicrobial properties, making it a candidate for the development of new antibiotics.
Anticancer Research: Studies have indicated that derivatives of this compound may have antiproliferative effects on cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has similar antimicrobial and anticancer properties.
4-methoxy-phenylthiazole-2-amine derivatives: These derivatives also exhibit acetylcholinesterase inhibitory activity.
Uniqueness
N-(4-(4-methoxyphenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is unique due to its combination of a thiazole ring and a dioxine moiety, which imparts distinct chemical and biological properties. Its potential as a multi-target agent in medicinal chemistry sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-19-11-4-2-10(3-5-11)12-9-22-15(16-12)17-14(18)13-8-20-6-7-21-13/h2-5,8-9H,6-7H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVZIVXLHKWWJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=COCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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